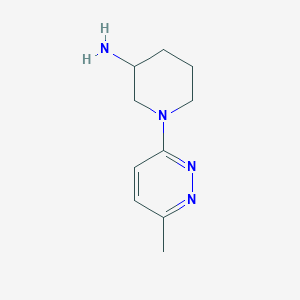

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

Description

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a bicyclic amine compound featuring a pyridazine ring substituted with a methyl group at the 6-position and a piperidin-3-amine moiety at the 3-position of the pyridazine. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter transporters and receptors. It is commercially available as a research chemical .

Properties

IUPAC Name |

1-(6-methylpyridazin-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine typically involves the formation of a bond between a 6-methylpyridazin-3-yl precursor and a piperidin-3-amine scaffold. This is often achieved through nucleophilic substitution or reductive amination reactions starting from suitable halogenated or amino-substituted intermediates.

- Starting Materials: Commonly, 6-methylpyridazin-3-amine or its derivatives are used as the pyridazine source.

- Key Intermediate: Piperidin-3-amine or protected derivatives thereof, which can be prepared or purchased.

- Reaction Conditions: Organic solvents such as ethanol or dimethyl sulfoxide (DMSO) are frequently employed, with catalysts or bases to facilitate amination or coupling reactions.

Multi-Step Organic Synthesis

The synthesis often proceeds via multi-step reactions:

- Step 1: Preparation of this compound by nucleophilic substitution or reductive amination. For example, reacting 6-methylpyridazin-3-yl halides with piperidin-3-amine under basic or catalytic conditions.

- Step 2: Purification by crystallization or chromatography to isolate the desired amine with high purity.

- Step 3: Optional functional group modifications or protection/deprotection steps to enhance yield or selectivity.

The process may involve palladium-catalyzed reactions or other transition metal catalysts to improve coupling efficiency.

Industrial and Large-Scale Production

Industrial synthesis employs:

- Batch reactors or continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time.

- Use of organic solvents like dichloromethane or ethanol.

- Catalysts such as palladium on carbon to facilitate hydrogenation or coupling steps.

- The process aims to maximize yield and purity while minimizing side reactions and waste.

Synthesis of Piperidin-3-amine Core

The piperidin-3-amine moiety can be synthesized enantioselectively or racemically:

- Enantiomerically pure 3-aminopiperidine dihydrochloride can be prepared via hydrogenation of 3-aminopyridine using supported rhodium catalysts, followed by resolution with dibenzoyl tartaric acid and acid exchange steps.

- Alternative methods include reductive cyclization of amino acid derivatives or organometallic-mediated cyclizations to form substituted piperidines with controlled stereochemistry.

Research Findings on Synthetic Routes

A detailed study of substituted piperidines shows:

- Organozinc reagents and copper catalysis can be used to construct substituted piperidines via cyclization reactions.

- Hydrogenation of methylene-substituted piperidines yields 2,5- or 2,6-disubstituted piperidines with good stereoselectivity.

- Protecting groups such as trifluoroacetyl (TFA) or tert-butoxycarbonyl (Boc) influence the stereoselectivity and yield of hydrogenation steps.

- Heck reactions followed by hydrogenation can produce disubstituted piperidines relevant to the target compound’s framework.

Data Table: Key Parameters of Related Compounds

| Parameter | This compound | N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine |

|---|---|---|

| Molecular Formula | C10H15N5 (approximate) | C11H18N4 |

| Molecular Weight (g/mol) | Not explicitly reported | 206.29 |

| Solvents Used | Ethanol, DMSO | Ethanol, DMSO |

| Catalysts | Palladium on carbon, Rhodium supported | Palladium on carbon |

| Purification Methods | Crystallization, chromatography | Crystallization, chromatography |

| Synthetic Route | Multi-step nucleophilic substitution and reductive amination | Multi-step amine bond formation |

| Enantiomeric Purity Control | Resolution with dibenzoyl tartaric acid | Limited data |

Summary of Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of piperidin-3-amine intermediate | Hydrogenation of 3-aminopyridine with Rh catalyst |

| 2 | Coupling with 6-methylpyridazin-3-yl derivative | Nucleophilic substitution in ethanol or DMSO |

| 3 | Purification | Crystallization or chromatography |

| 4 | Optional functionalization (e.g., amide formation) | Use of carbonyl sources and morpholine (if applicable) |

| 5 | Scale-up | Batch or continuous flow reactors with controlled temp and pressure |

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridazin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyridazine rings .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit significant antidepressant properties. Studies have suggested that 1-(6-Methylpyridazin-3-yl)piperidin-3-amine may act on serotonin and norepinephrine reuptake mechanisms, potentially leading to new treatments for depression and anxiety disorders.

Anticancer Properties

Recent investigations have shown that compounds with similar structures can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.

Synthesis and Derivatives

This compound serves as a versatile scaffold for synthesizing various biologically active compounds. Its derivatives can be synthesized through:

- Alkylation : Modifying the piperidine nitrogen allows for the introduction of different alkyl groups, enhancing solubility and bioavailability.

| Derivatives | Synthesis Method | Potential Applications |

|---|---|---|

| N-Alkylated Variants | Alkylation reactions | Enhanced pharmacological properties |

| Aryl Substituted Compounds | Aromatic substitution | Anticancer and anti-inflammatory agents |

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that this compound showed promising binding affinity, suggesting its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

In a recent investigation, researchers evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. The results demonstrated that this compound exhibited significant inhibition of cell growth, indicating its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of piperidine-substituted heterocycles. Key structural analogues include:

Key Observations :

- Pyridazine vs.

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding affinity to dopamine transporters (DAT), as seen in SAR studies of similar piperidines .

- Steric Bulk (e.g., Cyclopropyl) : May reduce off-target interactions but could lower solubility .

- Polar Groups (e.g., Ethoxy, MeS) : Improve aqueous solubility and metabolic stability .

Biological Activity

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridazine moiety , which are crucial for its biological interactions. The specific substitution pattern on the pyridazine ring enhances its ability to bind to various biological targets, such as receptors and enzymes. This unique structural combination allows for diverse pharmacological applications.

This compound operates through several mechanisms:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which is significant for its anticancer properties.

The precise pathways and molecular targets remain under investigation, highlighting the need for further studies to elucidate its full pharmacological profile.

Neuropharmacological Applications

Studies indicate that this compound could modulate neurotransmitter systems, making it a candidate for treating neurological disorders. Its potential effects on mood regulation suggest applications in managing conditions like depression and anxiety.

Anticancer Properties

Research has also explored the compound's role as an inhibitor in cancer-related pathways. Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are necessary to confirm these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(6-Methylpyridazin-2-yl)piperidin-3-amine | Similar piperidine and pyridazine structure | Neuropharmacological potential |

| N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine | Additional methyl group on piperidine | Potential anticancer activity |

The comparison highlights that while these compounds share structural similarities, their specific activities may differ based on minor structural variations.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Receptor Binding Assays : Initial assays indicated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects.

- Cytotoxicity Tests : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, with IC50 values indicating promising potency.

- Pharmacokinetic Studies : Ongoing research aims to evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its viability as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves alkylation or coupling reactions between pyridazine derivatives and piperidine precursors. For example:

- Step 1 : React 6-methylpyridazine-3-carboxylic acid with a piperidin-3-amine derivative under coupling conditions (e.g., EDCI/HOBt or DCC).

- Step 2 : Purify intermediates via column chromatography or recrystallization (common solvents: ethyl acetate/hexane).

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error efforts .

- Validation : Monitor reaction progress via TLC or HPLC and confirm purity with melting point analysis and elemental composition .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyridazine methyl group at δ ~2.5 ppm, piperidine protons at δ ~1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., ±0.3% tolerance) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- 3D-QSAR Modeling :

- Train models using antileukemic activity data from structurally similar compounds (e.g., 6-aryl-4-cycloamino-triazine derivatives) to predict bioactivity .

- Map electrostatic, steric, and hydrophobic fields to identify favorable substituents (e.g., electron-withdrawing groups on the aryl ring).

- Molecular Docking :

- Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).

- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC₅₀ assays) .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

- Data Reconciliation Framework :

- Step 1 : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary between Jurkat and K562 leukemia cells due to differential expression of target proteins.

- Step 2 : Replicate key experiments under standardized protocols (e.g., NIH/NCATS guidelines).

- Step 3 : Apply meta-analysis to aggregate data, using statistical tools (e.g., random-effects models) to account for variability .

- Case Study : If one study reports neuroprotective effects while another shows toxicity, evaluate dosage ranges and exposure times (e.g., acute vs. chronic assays) .

Advanced: What strategies mitigate challenges in regioselective functionalization of the pyridazine ring?

Methodological Answer:

- Directed Metalation :

- Use lithium bases (e.g., LDA) at low temperatures (-78°C) to deprotonate the 4-position of pyridazine, followed by quenching with electrophiles (e.g., alkyl halides).

- Protecting Groups :

- Temporarily block the piperidine amine with Boc groups to prevent side reactions during pyridazine modification.

- Validation :

- Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Basic: What are the key structural determinants of this compound’s reactivity?

Methodological Answer:

- Pyridazine Core :

- The electron-deficient ring favors nucleophilic aromatic substitution (SNAr) at the 4-position.

- Methyl group at C6 enhances steric hindrance, reducing reactivity at adjacent positions.

- Piperidine Moiety :

- The amine at C3 participates in hydrogen bonding, influencing solubility and target binding.

- Conformational flexibility (chair vs. boat) affects pharmacokinetic properties .

Advanced: How can heterogeneous catalysis improve scalability of the synthesis?

Methodological Answer:

- Catalyst Selection :

- Use Pd/C or Raney Ni for hydrogenation steps (e.g., nitro group reduction).

- Zeolites or MOFs for acid-catalyzed cyclization reactions.

- Process Intensification :

- Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .

- Case Study : A 10-fold scale-up achieved 85% yield with <2% impurities by optimizing residence time and catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.